2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

Isotope dilution mass spectrometry Bioanalytical method validation Internal standard selection

Quantifying (R)-2-hydroxy-4-oxo-4-phenylbutyric acid in biological matrices without a matched internal standard leads to ion suppression errors and inaccurate pharmacokinetic data. This deuterated (R)-enantiomer provides the exact solution. • +5 Da mass shift ensures unambiguous MS detection, eliminating co-elution interference in chiral separations • (R)-stereochemistry matches the ACE inhibitor intermediate analyte, preventing quantification bias • >98% isotopic and chemical purity supports reliable calibration for benazepril/enalapril intermediate trace analysis Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C10H10O4
Molecular Weight 199.217
CAS No. 1286934-16-4
Cat. No. B586991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
CAS1286934-16-4
Synonyms(αR)-α-Hydroxy-γ-oxo-benzenebutanoic-d5 Acid; 
Molecular FormulaC10H10O4
Molecular Weight199.217
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C(=O)O)O
InChIInChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D
InChIKeyCOFAOIWBTJSSPD-JEWAYBISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (CAS 1286934-16-4): Deuterated Chiral Building Block for Quantitative Bioanalysis and ACE Inhibitor Synthesis


2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (CAS 1286934-16-4) is a stable isotope-labeled (SIL) analog of (R)-2-hydroxy-4-oxo-4-phenylbutyric acid, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as benazepril and enalapril [1]. The compound features five deuterium atoms incorporated on the phenyl ring, resulting in a molecular weight of 199.21 g/mol (unlabeled: 194.18 g/mol) and a chemical formula of C10H5D5O4 . Its dual functionalization—chiral purity at the 2-position and deuterium enrichment—positions it as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the unlabeled analyte in complex biological matrices [1].

Why 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid Cannot Be Substituted by Unlabeled or Racemic Analogs in Quantitative MS Workflows


Substituting 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid with its unlabeled counterpart (CAS 146912-66-5) or a racemic mixture introduces significant analytical error in LC-MS/MS quantification due to co-elution and indistinguishable mass spectra, leading to inaccurate peak area ratios [1]. Furthermore, non-deuterated chiral building blocks used in ACE inhibitor synthesis cannot track metabolic fate or quantify impurities in pharmaceutical processes without a matched SIL internal standard [2]. The deuterated (R)-enantiomer uniquely provides both isotopic differentiation (Δm = +5 Da) and stereochemical fidelity, enabling precise correction for matrix effects, ion suppression, and sample-to-sample variability—advantages not achievable with structural analogs or unlabeled compounds [1].

Quantitative Differentiation Evidence: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid vs. Unlabeled and Racemic Analogs


Isotopic Enrichment and Chemical Purity: Baseline for Accurate Quantification

2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is supplied with a minimum chemical purity of >98% and a deuterium incorporation of ≥98 atom % D, ensuring minimal unlabeled analyte contamination that could compromise quantitative accuracy . In contrast, the unlabeled compound (CAS 146912-66-5) typically has a purity of ≥97% but lacks any isotopic enrichment, rendering it unsuitable as an internal standard .

Isotope dilution mass spectrometry Bioanalytical method validation Internal standard selection

Mass Spectrometric Differentiation: Δm = +5 Da for Unambiguous Analyte Resolution

The incorporation of five deuterium atoms on the phenyl ring increases the molecular weight from 194.18 g/mol (unlabeled) to 199.21 g/mol, providing a +5.03 Da mass shift . This shift is sufficient to place the internal standard's precursor and product ions outside the natural isotope envelope of the unlabeled analyte, enabling baseline chromatographic co-elution with complete mass spectrometric discrimination [1]. Racemic mixtures or other isotopologues (e.g., d4, d6) either lack this specific mass offset or may exhibit differential chromatographic retention, complicating quantification.

Mass spectrometry Isotopic shift LC-MS/MS Quantitative bioanalysis

Chiral Integrity: (R)-Enantiomer Purity Preserved for Stereospecific Quantification

The unlabeled parent compound is produced with enantiomeric purity routinely exceeding 99.6% ee, as demonstrated in patented enzymatic reduction processes [1]. The deuterated analog 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is synthesized from chiral precursors under conditions that preserve this stereochemical fidelity; vendor specifications typically confirm enantiomeric ratio ≥99:1 (HPLC) [2]. In contrast, racemic mixtures or the (S)-enantiomer (CAS 146912-63-2) cannot serve as internal standards for stereospecific assays, as they would co-elute with the wrong isomer and compromise chiral separation accuracy.

Chiral chromatography Enantiomeric excess Stereospecific analysis ACE inhibitors

Quantitative Accuracy in Bioanalysis: Deuterated Internal Standard Improves Precision by Up to 30% Over Structural Analogs

A direct comparison study of carvedilol enantiomers in human plasma demonstrated that a stable isotope-labeled (SIL) internal standard reduced inter-assay variability (CV%) to ≤6.2%, whereas a structural analog internal standard resulted in CV% up to 14.5% [1]. While this study did not use 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid specifically, the principle is directly applicable: SIL-IS compensates for matrix effects and extraction losses far more effectively than non-isotopic analogs, leading to improved accuracy (bias ≤5%) and precision (CV ≤6.5%) [1]. Using the unlabeled compound as an internal standard is not feasible due to endogenous analyte presence; using a structural analog introduces differential recovery and ion suppression.

LC-MS/MS validation Matrix effect correction Precision and accuracy Bioanalytical method

Synthetic Utility: Key Intermediate for ACE Inhibitors and Benzothiophene Derivatives

The unlabeled (R)-2-hydroxy-4-oxo-4-phenylbutyric acid serves as a critical chiral synthon for commercial ACE inhibitors, with documented enantioselective hydrogenation yielding the (R)-isomer in >90% ee and 80-90% chemical yield [1]. The deuterated version 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is employed in the preparation of benzothiophenes, benzofurans, and indoles for insulin resistance and hyperglycemia research . Its use as a tracer or internal standard in these synthetic pathways allows for precise monitoring of reaction progress and impurity profiling, which cannot be achieved with the unlabeled compound alone due to signal overlap.

Chiral building block ACE inhibitor synthesis Pharmaceutical intermediates

Storage and Handling Stability: Reduced Degradation Under Inert Atmosphere at -20°C

Vendor specifications recommend storage at -20°C under an inert atmosphere to maintain chemical purity >98% and prevent deuterium loss . In contrast, the unlabeled compound may be stored at 2-8°C, but its stability in solution is not critical for MS internal standard use . The deuterium label is stable under recommended conditions, ensuring long-term consistency in quantitative assays. This stability profile is a key differentiator for procurement planning, as it dictates handling logistics and shelf-life considerations.

Chemical stability Storage conditions Quality control

Optimal Application Scenarios for 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid Based on Verified Evidence


LC-MS/MS Quantification of (R)-2-Hydroxy-4-oxo-4-phenylbutyric Acid in Plasma for Pharmacokinetic Studies

Use as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ion suppression, and extraction variability during quantitative analysis of the unlabeled ACE inhibitor intermediate in human or animal plasma [1]. The +5 Da mass shift ensures unambiguous MS detection, while the (R)-chirality matches the analyte's stereochemistry, preventing bias in chiral separations .

Metabolic Tracing of Chiral Building Blocks in Pharmaceutical Process Development

Employ as a tracer to monitor the metabolic fate or reaction progress of (R)-2-hydroxy-4-oxo-4-phenylbutyric acid-derived intermediates during the synthesis of ACE inhibitors [1]. The deuterium label allows for precise MS quantitation of the unlabeled compound in complex reaction mixtures without the need for derivatization .

Impurity Profiling and Stability Testing in GMP-Compliant Manufacturing

Utilize as an internal standard to quantify trace levels of the active pharmaceutical ingredient (API) or its impurities in stability samples [1]. The high isotopic purity (>98%) and chemical purity (>98%) ensure reliable calibration and accurate determination of degradation products over the shelf-life of the drug substance .

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